
(1-Methylcyclohexyl)methanamine hydrochloride
Descripción general
Descripción
(1-Methylcyclohexyl)methanamine hydrochloride, commonly known as MCHMA, is an organic compound with a wide range of applications in the scientific and research fields. MCHMA is a colorless, hygroscopic, and crystalline solid with a melting point of 127-128°C and a boiling point of 119-120°C. It is soluble in water, alcohol, and ether and is used in a variety of research contexts. In
Aplicaciones Científicas De Investigación
Synthesis of Derivatives for Biological Activities : Aghekyan et al. (2013) synthesized derivatives of (1-phenylcyclopentyl)methanamine, which exhibited a broad spectrum of biological activities. This suggests potential applications in synthesizing compounds related to (1-Methylcyclohexyl)methanamine hydrochloride for biological and medicinal purposes (Aghekyan, Panosyan, & Markaryan, 2013).
Catalytic Reaction Studies : Delaude and Laszlo (1991) reported the hydrochlorination of 1-methylcyclohexene, demonstrating the use of (1-Methylcyclohexyl)methanamine hydrochloride in studying catalytic reactions and their selectivity in organic chemistry (Delaude & Laszlo, 1991).
Industrial Synthesis of Pharmaceuticals : Vukics et al. (2002) reported on the industrial synthesis of sertraline hydrochloride, an antidepressant, showing the relevance of compounds like (1-Methylcyclohexyl)methanamine hydrochloride in pharmaceutical manufacturing (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Photocytotoxicity Studies : Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, highlighting the use of similar compounds in studying cellular imaging and photocytotoxicity (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Analytical Characterization of Psychoactive Compounds : De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, underscoring the importance of compounds like (1-Methylcyclohexyl)methanamine hydrochloride in forensic analysis and substance characterization (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Propiedades
IUPAC Name |
(1-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKARCXPKBZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)
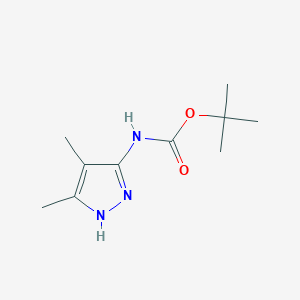


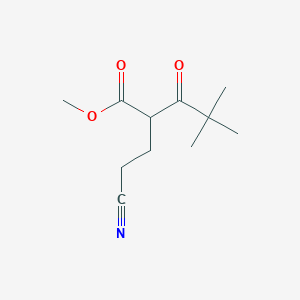

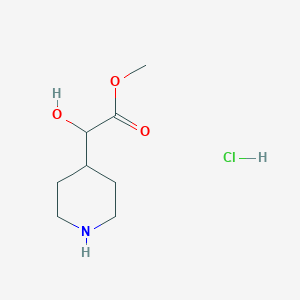
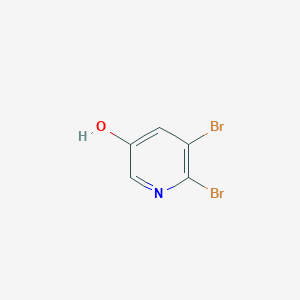
![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)
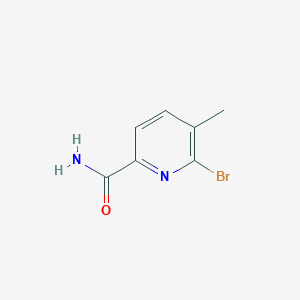

![1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1445630.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B1445631.png)
![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)